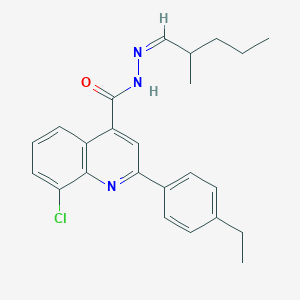
8-chloro-2-(4-ethylphenyl)-N'-(2-methylpentylidene)-4-quinolinecarbohydrazide
描述
8-chloro-2-(4-ethylphenyl)-N'-(2-methylpentylidene)-4-quinolinecarbohydrazide is a chemical compound that belongs to the class of quinolinecarbohydrazides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
8-chloro-2-(4-ethylphenyl)-N'-(2-methylpentylidene)-4-quinolinecarbohydrazide has shown promising results in various scientific research applications. It has been found to possess significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been studied for its potential anticancer properties and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 8-chloro-2-(4-ethylphenyl)-N'-(2-methylpentylidene)-4-quinolinecarbohydrazide is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the growth and proliferation of microorganisms and cancer cells by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-chloro-2-(4-ethylphenyl)-N'-(2-methylpentylidene)-4-quinolinecarbohydrazide are still being studied. However, it has been reported that this compound may cause DNA damage and induce apoptosis in cancer cells. It has also been suggested that this compound may affect the cell membrane integrity of microorganisms, leading to their death.
实验室实验的优点和局限性
One of the main advantages of using 8-chloro-2-(4-ethylphenyl)-N'-(2-methylpentylidene)-4-quinolinecarbohydrazide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, making it a valuable tool for studying the mechanisms of microbial growth and proliferation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 8-chloro-2-(4-ethylphenyl)-N'-(2-methylpentylidene)-4-quinolinecarbohydrazide. Some of these include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Investigation of the potential anticancer properties of this compound in clinical trials.
4. Studies to determine the potential toxicity of this compound in humans.
5. Development of new formulations of this compound for use in drug delivery systems.
Conclusion:
In conclusion, 8-chloro-2-(4-ethylphenyl)-N'-(2-methylpentylidene)-4-quinolinecarbohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its broad-spectrum antimicrobial activity and potential anticancer properties make it a valuable tool for studying the mechanisms of microbial growth and proliferation and for developing new cancer treatments. However, further studies are needed to fully understand its mechanism of action and potential toxicity in humans.
属性
IUPAC Name |
8-chloro-2-(4-ethylphenyl)-N-[(Z)-2-methylpentylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O/c1-4-7-16(3)15-26-28-24(29)20-14-22(18-12-10-17(5-2)11-13-18)27-23-19(20)8-6-9-21(23)25/h6,8-16H,4-5,7H2,1-3H3,(H,28,29)/b26-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUMEMYELZHQPC-YSMPRRRNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=NNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)/C=N\NC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-chloro-4-fluorobenzyl)thio]-5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4281562.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4281566.png)
![N-(3-chlorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4281569.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4281570.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4281581.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4281591.png)
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4281602.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4281607.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4281614.png)
![N-(2-chlorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4281618.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4281630.png)
![3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4281634.png)
![4-ethyl-3-[(3-fluorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4281637.png)
![3-[(3-chlorobenzyl)thio]-5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4281640.png)